2,4,6-Trichloroquinazoline chemical properties
2,4,6-Trichloroquinazoline chemical properties
An In-depth Technical Guide on the Chemical Properties of 2,4,6-Trichloroquinazoline
Introduction
2,4,6-Trichloroquinazoline is a versatile heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structure, featuring a fused benzene and pyrimidine ring system with three chlorine substituents, imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The distinct chlorination pattern not only enhances its utility in chemical reactions but also contributes to the stability of the core structure.[1] This compound serves as a crucial building block for developing molecules with significant biological activities, including potential anti-cancer agents and crop protection chemicals like herbicides and fungicides.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₃N₂ | [1] |
| Molecular Weight | 233.49 g/mol | [1] |
| CAS Number | 20028-68-6 | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| SMILES | Clc1cc2c(cc1Cl)nc(Cl)nc2 | |
| Melting Point | Data not available. For comparison, 2,4,6-trichloroaniline has a melting point of 78.5 °C. | [2] |
| Boiling Point | Data not available. For comparison, 2,4,6-trichloroaniline has a boiling point of 262 °C. | [2] |
| Solubility | Data not available. Halogenated quinazolines generally exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF. | |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data Analysis
While specific spectra for 2,4,6-trichloroquinazoline are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
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¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring. The exact chemical shifts and coupling patterns would depend on the electronic environment created by the three chlorine atoms. The ¹³C NMR spectrum would display signals for the eight carbon atoms of the quinazoline core, with the carbons attached to chlorine and nitrogen atoms showing characteristic downfield shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and C=C and C=N bond stretching vibrations within the heterocyclic ring system (typically in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry: In a mass spectrum, 2,4,6-trichloroquinazoline would be expected to show a molecular ion peak (M⁺) at m/z 232 (for the isotopes ³⁵Cl and ¹²C). Due to the presence of three chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion, with peaks at M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Reactivity and Synthetic Applications
The chemical reactivity of 2,4,6-trichloroquinazoline is dominated by the three chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The C4 position is particularly electrophilic and, therefore, the most reactive site for nucleophilic attack.[3] This regioselectivity allows for the sequential and controlled introduction of various substituents onto the quinazoline scaffold.[3]
This high reactivity makes 2,4,6-trichloroquinazoline a key intermediate in the synthesis of diverse libraries of compounds for drug discovery and agrochemical development.[1] By reacting it with various nucleophiles such as amines, alcohols, and thiols, researchers can generate a wide range of 2,4,6-trisubstituted quinazoline derivatives. These derivatives have been investigated for numerous therapeutic applications, including as anti-cancer agents that target specific cellular pathways.[1][4][5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2,4,6-trisubstituted quinazolines using 2,4,6-trichloroquinazoline as a key intermediate.
General Synthesis of 2,4,6-Trisubstituted Quinazolines
This multi-step synthesis starts from a substituted anthranilic acid.
Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate
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A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an N-acylanthranilic acid.
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The N-acylanthranilic acid is then cyclized, often by heating with a dehydrating agent or in a high-boiling solvent, to yield the corresponding 2-substituted-quinazolin-4(3H)-one.
Step 2: Chlorination to 2,4,6-Trichloroquinazoline
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The dried 2-substituted-6-chloro-quinazolin-4(3H)-one is placed in a round-bottom flask equipped with a reflux condenser.
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Phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or phosphorus pentachloride (PCl₅) are added.[6][7]
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The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
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After cooling, the excess POCl₃ is removed under reduced pressure.
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The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
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The resulting acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude 2,4,6-trichloroquinazoline.
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The solid product is collected by vacuum filtration, washed with water, and dried. It can be further purified by recrystallization.
Step 3: Nucleophilic Aromatic Substitution (SₙAr)
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2,4,6-Trichloroquinazoline is dissolved in a suitable polar solvent such as dioxane or DMF in a reaction flask.[3]
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A primary or secondary amine (or another nucleophile) and a base (e.g., N,N-diisopropylethylamine - DIPEA) are added.[3]
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The reaction mixture is stirred, often at an elevated temperature (e.g., 80°C), for several hours until the starting material is consumed.[3]
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Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[3]
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography to yield the desired 2,4,6-trisubstituted quinazoline derivative.[3]
Visualizations
Synthetic Workflow for 2,4,6-Trisubstituted Quinazolines
Caption: General synthetic pathway for 2,4,6-trisubstituted quinazolines.
Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition
Many quinazoline derivatives function as kinase inhibitors, targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
Caption: Inhibition of a generalized RTK pathway by a quinazoline derivative.
Safety and Handling
As with all chlorinated organic compounds, 2,4,6-trichloroquinazoline should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2,4,6-Trichloroquinazoline is a highly functionalized and reactive chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its key chemical feature is the regioselective reactivity of its chlorine substituents, which allows for the strategic construction of a diverse range of 2,4,6-trisubstituted quinazoline derivatives. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new molecules with potent biological activities.
References
- 1. labsolu.ca [labsolu.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. rsc.org [rsc.org]
- 5. 2,4,6-Trimethylquinazoline | C11H12N2 | CID 15152358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
